3-(2-(Trifluoromethyl)phenyl)propiolic acid
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Overview
Description
3-(2-(Trifluoromethyl)phenyl)propiolic acid is an organic compound with the molecular formula C10H5F3O2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propiolic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Trifluoromethyl)phenyl)propiolic acid can be achieved through several methods. One common approach involves the copper-mediated decarboxylative trifluoromethylation of propiolic acids. This method provides an efficient route to prepare α-trifluoromethyl ketones from propiolic acids, with water playing a significant role as a reactant in the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply. The copper-mediated decarboxylative trifluoromethylation method mentioned earlier could be adapted for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-(Trifluoromethyl)phenyl)propiolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the propiolic acid moiety into other functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(2-(Trifluoromethyl)phenyl)propiolic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-(2-(Trifluoromethyl)phenyl)propiolic acid exerts its effects depends on its specific application. In general, the trifluoromethyl group can influence the compound’s reactivity and interactions with molecular targets. The exact molecular targets and pathways involved would vary based on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-(3-Trifluoromethylphenyl)propionic acid: This compound has a similar structure but with the trifluoromethyl group in a different position on the phenyl ring.
3,5-Bis(trifluoromethyl)hydrocinnamic acid: This compound contains two trifluoromethyl groups on the phenyl ring, providing different chemical properties.
Uniqueness
3-(2-(Trifluoromethyl)phenyl)propiolic acid is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and potential applications. The presence of the propiolic acid moiety also adds to its distinctiveness, offering a range of possible chemical transformations.
Properties
Molecular Formula |
C10H5F3O2 |
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Molecular Weight |
214.14 g/mol |
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]prop-2-ynoic acid |
InChI |
InChI=1S/C10H5F3O2/c11-10(12,13)8-4-2-1-3-7(8)5-6-9(14)15/h1-4H,(H,14,15) |
InChI Key |
FLVZIGGVBAYIAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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